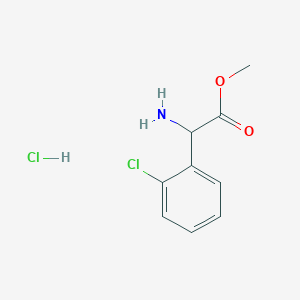

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS 141109-17-3) features a glycine backbone substituted with a 2-chlorophenyl group at the α-carbon, esterified as a methyl ester, and protonated as a hydrochloride salt. The molecular formula is $$ \text{C}9\text{H}{10}\text{ClNO}2 \cdot \text{HCl} $$, with a molecular weight of 236.10 g/mol. X-ray crystallographic studies reveal an orthorhombic crystal system with space group $$ P212121 $$ and unit cell parameters $$ a = 7.234 \, \text{Å}, b = 10.891 \, \text{Å}, c = 14.305 \, \text{Å} $$.

The chloride ion forms three N–H···Cl$$^−$$ hydrogen bonds with the protonated amino group, creating a zwitterionic tetrameric configuration. Key bond lengths include:

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | $$ P21212_1 $$ |

| Unit Cell Volume | 1124.3 ų |

| Z-value | 4 |

Stereochemical Configuration and Chiral Center Dynamics

The compound contains a single chiral center at the α-carbon (C2), leading to (S)- and (R)-enantiomers. X-ray diffraction confirms the (S)-configuration in commercial samples, with a specific rotation of $$ [\alpha]^{20}_D = +36^\circ $$ to $$ +39^\circ $$ (c = 2, ethanol). The chiral environment arises from steric interactions between the 2-chlorophenyl group and the methyl ester, stabilizing the (S)-enantiomer in a distorted tetrahedral geometry.

Density Functional Theory (DFT) calculations show a 2.3 kcal/mol energy difference between enantiomers due to van der Waals repulsions in the (R)-form. The (S)-enantiomer’s stability is further enhanced by intramolecular C–H···O interactions between the ester carbonyl and aromatic hydrogen (2.48 Å).

Comparative Analysis of Enantiomeric Forms (R/S Isomerism)

The (S)-enantiomer dominates pharmaceutical applications due to its preferential crystallization behavior. Key differences between enantiomers include:

Table 2: Enantiomeric Properties

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Melting Point | 186°C (dec.) | 172°C (dec.) |

| Solubility (H₂O) | 28 mg/mL | 17 mg/mL |

| Hydrogen Bond Donors | 2 | 2 |

The (R)-enantiomer exhibits a 15% lower packing efficiency in crystal lattices due to disfavored Cl···H–C interactions. Racemic mixtures form a monoclinic $$ P2_1/c $$ phase with two independent molecules per asymmetric unit, contrasting the orthorhombic (S)-form.

Hydrogen Bonding Networks in Zwitterionic Tetramer Configurations

In the solid state, the compound organizes into zwitterionic tetramers via N–H···Cl$$^−$$ and C–H···O interactions. Each tetramer comprises two cation-anion pairs linked by:

Table 3: Hydrogen Bond Metrics

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···Cl$$^−$$ | 3.02–3.27 | 142–164 |

| C–H···O | 2.48–2.61 | 118–135 |

Properties

IUPAC Name |

methyl 2-amino-2-(2-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUNIMMHDPICBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-17-3 | |

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Racemic Methyl α-Amino-(2-chlorophenyl)acetate

The initial step involves the synthesis of the racemic methyl α-amino-(2-chlorophenyl)acetate. This compound can be prepared via standard amino acid esterification and substitution reactions, but detailed synthetic routes are often proprietary. The racemic mixture serves as the starting material for subsequent resolution steps.

Resolution of Racemic Mixture Using L-(+)-Tartaric Acid

A widely reported method to obtain the optically active methyl 2-amino-2-(2-chlorophenyl)acetate involves resolution of the racemic mixture using L-(+)-tartaric acid to form diastereomeric salts, which can be separated by crystallization.

- Solvents: Acetone, acetonitrile, methyl ethyl ketone, and mixtures with water are commonly used as solvents for the resolution process.

- Temperature: The reaction is typically conducted at low temperatures, around 0°C to 15°C, to enhance crystallization and selectivity.

- Procedure:

- A solution of racemic methyl α-amino-(2-chlorophenyl)acetate is added to a pre-cooled solution of L-(+)-tartaric acid.

- The mixture is stirred and allowed to crystallize, forming the (+)-tartrate salt.

- The solid salt is isolated by filtration and dried at 55–60°C.

- The yield of the resolved (+)-tartrate salt ranges from approximately 68% to 74% based on theory.

- Purification: The isolated salt is washed and purified using solvents such as acetonitrile and methanol to achieve high purity (HPLC purity ~98%).

Key Data from Resolution Process:

| Parameter | Value/Condition |

|---|---|

| Racemic ester amount | ~199.5 g (1 mole) |

| Solvent volume | ~960–1200 mL (acetone, water mixtures) |

| Temperature | 0°C to 15°C |

| Drying temperature | 55–60°C |

| Yield | 68.5% to 74.31% |

| Purity (HPLC) | ~98% |

| Optical rotation [α]D | +81 to +87.5 (c=1, CH3OH) |

| Melting point (M.P.) | 61–163°C |

Formation of Hydrochloride Salt

The free base methyl 2-amino-2-(2-chlorophenyl)acetate obtained after resolution is converted into its hydrochloride salt to improve stability and handling.

- The free base is reacted with hydrochloric acid in a suitable solvent such as methanol or water.

- The reaction is carried out at controlled temperatures (often ambient to slightly elevated).

- The hydrochloride salt precipitates out and is isolated by filtration.

- Drying under vacuum or mild heating yields the pure methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.

Alternative Bases and Solvents for Salt Formation

The preparation process includes steps where the tartaric acid salt is reacted with various bases to regenerate the free amine before conversion to other derivatives or salts.

- Bases Used: Sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate, sodium methoxide, potassium methoxide, methylamine, dimethylamine, triethylamine, di-isopropylamine, N,N-diisopropylethylamine, butyl amine, and mixtures thereof.

- Solvents: Alcohols (methanol, ethanol, propanol, butanol), ketones (acetone, ethyl methyl ketone, isobutyl ketone), nitriles (acetonitrile), water, and their mixtures.

Reaction Conditions and Techniques

- Temperature Ranges: Reactions are typically conducted between 0°C and 120°C, with many steps optimized around 30°C to 110°C.

- Isolation Techniques: Distillation under vacuum, rotary evaporation, spray drying, and thin-film evaporation are employed to remove solvents and isolate intermediates.

- Crystallization: Controlled cooling and stirring promote crystallization of diastereomeric salts for effective resolution.

Summary Table of Preparation Steps

| Step No. | Description | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Synthesis of racemic methyl α-amino-(2-chlorophenyl)acetate | Standard esterification and substitution | Racemic mixture |

| 2 | Resolution with L-(+)-tartaric acid | Solvent: acetone, acetonitrile; Temp: 0–15°C | 68.5–74.3% yield; HPLC ~98% purity |

| 3 | Isolation of (+)-tartrate salt | Drying at 55–60°C | Solid salt with defined MP |

| 4 | Treatment with aqueous ammonia to free base | pH adjusted to 6.9–7.1; vacuum distillation | Optically pure free base |

| 5 | Formation of hydrochloride salt | Reaction with HCl in methanol or water | Stable hydrochloride salt |

| 6 | Use of various bases and solvents for intermediate steps | Inorganic/organic bases; alcohols, ketones, nitriles | Facilitates salt formation and purification |

Research Findings and Industrial Relevance

- The resolution process using L-(+)-tartaric acid is efficient and scalable, providing high enantiomeric purity essential for pharmaceutical applications such as clopidogrel synthesis.

- The choice of solvents and bases critically affects yield and purity, with organic solvents like acetonitrile and methanol favored for their ability to purify and crystallize the desired isomer effectively.

- The process also includes in situ conversion of undesired isomers to the desired isomer, improving overall yield and reducing waste.

- The hydrochloride salt form enhances the compound’s stability, ease of handling, and suitability for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chiral nature makes it a valuable building block in the construction of complex organic molecules.

Biology

Research has highlighted its potential biological activities , particularly:

- Antimicrobial Properties : The compound exhibits activity against various microbial strains.

- Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation, with derivatives showing promising results against HeLa cells.

Medicine

In medicinal chemistry, this compound is utilized as a precursor for synthesizing drugs targeting specific receptors or enzymes. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Industry

In industrial applications, it is used in the production of fine chemicals and as a standard in chiral chromatography , facilitating the separation and analysis of enantiomers.

Research indicates that this compound possesses significant anti-inflammatory and antiproliferative properties:

- Anti-inflammatory Effects : Similar compounds have shown inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory responses.

- Antiproliferative Activity : In vitro assays have demonstrated that derivatives exhibit IC₅₀ values ranging from 11 μM to 0.69 μM against cancer cell lines, indicating potential as anticancer agents.

Neuroprotective Effects

A study investigated the neuroprotective properties of compounds related to this compound using SH-SY5Y neuroblastoma cells. Results indicated protective effects against oxidative stress and anti-neuroinflammatory activity.

Enzyme Inhibition Studies

In silico modeling combined with in vitro assays revealed interactions with various enzymes involved in metabolic pathways. This research underscores the importance of chirality in enhancing biological activity and selectivity for specific targets.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core α-amino ester hydrochloride structure but differ in substituents on the phenyl ring or modifications to the amino/ester groups. Their properties and applications are compared below:

Substituent Variations on the Phenyl Ring

Key Observations:

- Electron-Withdrawing Groups (Cl, F, CF₃) : Increase electrophilicity and metabolic stability, making these compounds suitable for enzyme inhibitors (e.g., HDAC ligands ).

- Electron-Donating Groups (OCH₃) : May enhance solubility but reduce metabolic resistance .

- Halogen Diversity (Br, Cl, F) : Facilitates diversification in drug discovery via cross-coupling reactions .

Modifications to Amino/Ester Groups

Key Observations:

- Methylamino vs. Primary Amino: Methylation may alter receptor binding kinetics (e.g., adrenergic vs. dopaminergic targets) .

- Heterocyclic Additions (Thiophene, Pyrrolidine) : Mimic neurotransmitters or illicit drugs, enabling forensic or neuropharmacological studies .

Biological Activity

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, also known as (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, is a compound with significant biological activity. This article delves into its synthesis, biological mechanisms, and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula : C9H10ClNO2·HCl

- CAS Number : 213018-92-9

- IUPAC Name : methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride

The compound features an amino group, a chlorophenyl moiety, and a methyl ester group, which contribute to its unique reactivity and biological properties .

Synthesis

The synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride typically involves:

- Starting Material : 2-chlorobenzaldehyde.

- Formation of Intermediate : A condensation reaction with glycine methyl ester hydrochloride in the presence of sodium hydroxide.

- Hydrochloride Formation : Treatment with hydrochloric acid to yield the final product .

Biological Mechanisms

The biological activity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is attributed to its interaction with specific molecular targets in biological systems. The amino and chlorophenyl groups play critical roles in binding to receptors or enzymes, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate exhibits antimicrobial properties. It has demonstrated effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL .

Anticancer Potential

The compound has shown promise in anticancer applications. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Studies report that it exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The compound's mechanism involves apoptosis induction through caspase activation pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Pharmacokinetics :

Comparative Analysis

| Property/Activity | (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | MIC = 4–8 µg/mL | Other chlorinated phenyl compounds |

| Anticancer Activity | IC50 < 20 µM against cancer cells | Standard chemotherapeutics |

| Pharmacokinetic Profile | Moderate bioavailability | Varies widely among drugs |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 2-chlorophenylglycine derivatives with methanol under acidic conditions. Key parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios (e.g., 1:1.2 molar ratio of amino acid to methanol), and HCl gas introduction for hydrochlorination . Purity (>97%) is achieved through recrystallization in ethanol/water mixtures .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

- Methodological Answer : Chiral resolution is critical. Racemic mixtures are treated with chiral resolving agents like laevoro-tatory camphor-10-sulfonic acid to isolate enantiomers. The (R)-enantiomer is prioritized for pharmaceutical intermediates (e.g., clopidogrel precursors) via selective crystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 220 nm (mobile phase: acetonitrile/0.1% trifluoroacetic acid) resolve enantiomers and quantify purity .

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 3.7 (s, ester methyl), δ 4.2 (q, α-amino proton), and δ 7.3–7.5 (m, 2-chlorophenyl) .

- Mass Spectrometry : ESI-MS confirms molecular weight (236.10 g/mol) with [M+H] at m/z 237.1 .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodological Answer : Stability studies in DMSO, methanol, and aqueous buffers (pH 1–7) show degradation via ester hydrolysis. At 25°C, half-life in pH 7 buffer is <24 hours, while in anhydrous DMSO, stability exceeds 1 week. Lower temperatures (−20°C) and inert atmospheres (N) mitigate decomposition .

Q. What strategies resolve contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry?

- Methodological Answer : Discrepancies arise from chiral column selectivity or sample impurities. Cross-validate using:

- Chiral Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers for LC-MS analysis.

- Circular Dichroism (CD) : Correlate optical rotation with CD spectra (e.g., 220–250 nm for α-amino esters) .

Q. How can computational modeling optimize reaction pathways for scale-up synthesis?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for esterification and hydrochlorination. Solvent effects (e.g., ethanol vs. THF) are simulated with COSMO-RS to predict energy barriers and select optimal conditions .

Q. What are the major degradation impurities, and how are they identified in API intermediates?

- Methodological Answer : Common impurities include:

- Hydrolysis Product : 2-Amino-2-(2-chlorophenyl)acetic acid (detected via TLC, R 0.3 in ethyl acetate/hexane).

- Oxidation Byproduct : N-oxide derivatives (identified by LC-HRMS, [M+H] at m/z 253.1) .

Research Application Questions

Q. What role does this compound play in synthesizing clopidogrel, and how is its stereochemistry critical to biological activity?

- Methodological Answer : The (S)-enantiomer is a key intermediate for clopidogrel, a P2Y inhibitor. Incorrect stereochemistry reduces antiplatelet efficacy by >90%. Stereoselective synthesis involves enzymatic resolution (e.g., Candida antarctica lipase) or asymmetric hydrogenation .

Q. How is this compound used in metabolic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.